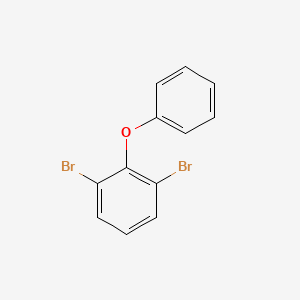

2,6-Dibromodiphenyl ether

Descripción general

Descripción

2,6-Dibromodiphenyl ether (2,6-DBDE) is a halogenated organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and crystalline solid at room temperature and is a member of the halogenated diphenyl ether family. Due to its chemical properties, 2,6-DBDE is used in a variety of scientific applications, including synthesis, scientific research, and laboratory experiments.

Aplicaciones Científicas De Investigación

Environmental Biodegradation

2,6-Dibromodiphenyl ether: is a type of polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. Environmental concerns arise due to its persistence and bioaccumulation. Research has shown that certain bacterial strains, like Cupriavidus sp. WS , can aerobically degrade lower brominated congeners of PBDEs . This degradation is crucial for mitigating environmental risks associated with these compounds.

Flame Retardancy in Consumer Products

As a flame retardant, 2,6-Dibromodiphenyl ether is added to various consumer products, including electronics, furnishings, and textiles. Its role is to reduce the risk of fire, contributing to consumer safety. The compound’s effectiveness in this application is well-documented and continues to be a significant area of use .

Toxicological Studies

Studies have explored the toxic effects of PBDEs like 2,6-Dibromodiphenyl ether on wildlife and humans. These compounds can cause neurodevelopmental toxicity and endocrine disruption. Understanding these effects is vital for assessing environmental and health risks .

Analytical Chemistry

In analytical chemistry, 2,6-Dibromodiphenyl ether serves as a reference compound for identifying and quantifying PBDEs in environmental samples. Its distinct chemical signature helps in tracking the distribution and concentration of flame retardants in various ecosystems .

Material Science

In material science, the compound’s properties are harnessed to enhance the flame resistance of polymers. This application is critical in developing safer building materials, automotive parts, and electronic components .

Bioremediation

The bioremediation potential of 2,6-Dibromodiphenyl ether involves using microorganisms to remove or neutralize pollutants in the environment. Research into bacterial degradation pathways opens up possibilities for cleaning up contaminated sites .

Aquatic Toxicology

Aquatic toxicology research investigates the impact of PBDEs on marine life. 2,6-Dibromodiphenyl ether’s bioaccumulative nature poses risks to aquatic organisms, making it an important subject of study to protect marine ecosystems .

Endocrine Disruption Research

2,6-Dibromodiphenyl ether is studied for its role as an endocrine disruptor. Research in this field examines how the compound interferes with hormone systems, which is crucial for understanding its broader ecological and health implications .

Mecanismo De Acción

Target of Action

2,6-Dibromodiphenyl ether is primarily targeted by certain strains of bacteria, such as Cupriavidus sp. WS . These bacteria play a crucial role in the degradation of this compound .

Mode of Action

The interaction of 2,6-Dibromodiphenyl ether with its bacterial targets involves a series of enzymatic reactions. The genes bphA1, bphA2, and bphA3 play a crucial role in the degradation of this compound . Knocking out these genes eliminates the ability of the bacteria to degrade 2,6-Dibromodiphenyl ether .

Biochemical Pathways

The degradation of 2,6-Dibromodiphenyl ether involves a sequence of reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB . This intermediate is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC . Thus, BphA, BphB, and BphC act sequentially in the aerobic degradation of 2,6-Dibromodiphenyl ether .

Pharmacokinetics

It’s known that this compound is extremely persistent in the environment .

Result of Action

The result of the action of 2,6-Dibromodiphenyl ether is its complete degradation by certain bacterial strains .

Action Environment

The action of 2,6-Dibromodiphenyl ether is influenced by environmental factors. For instance, the degradation of this compound by bacteria occurs aerobically . Furthermore, the compound is extremely persistent in the environment, causing serious environmental risks .

Propiedades

IUPAC Name |

1,3-dibromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDKHMQIZJFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477016 | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromodiphenyl ether | |

CAS RN |

51930-04-2 | |

| Record name | 2,6-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

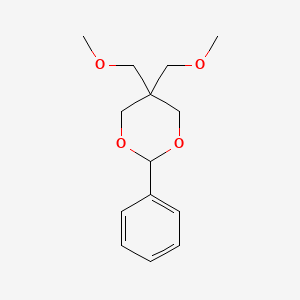

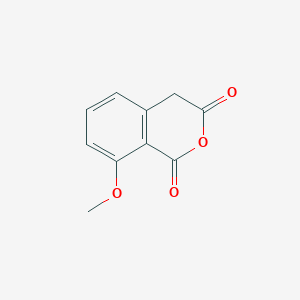

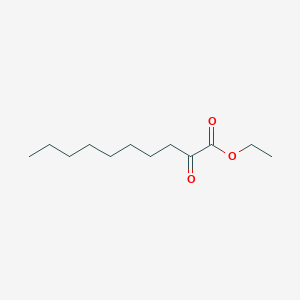

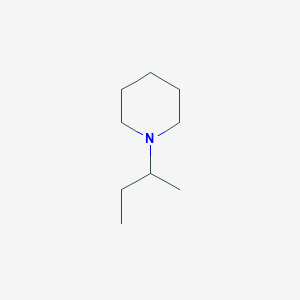

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)

![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)